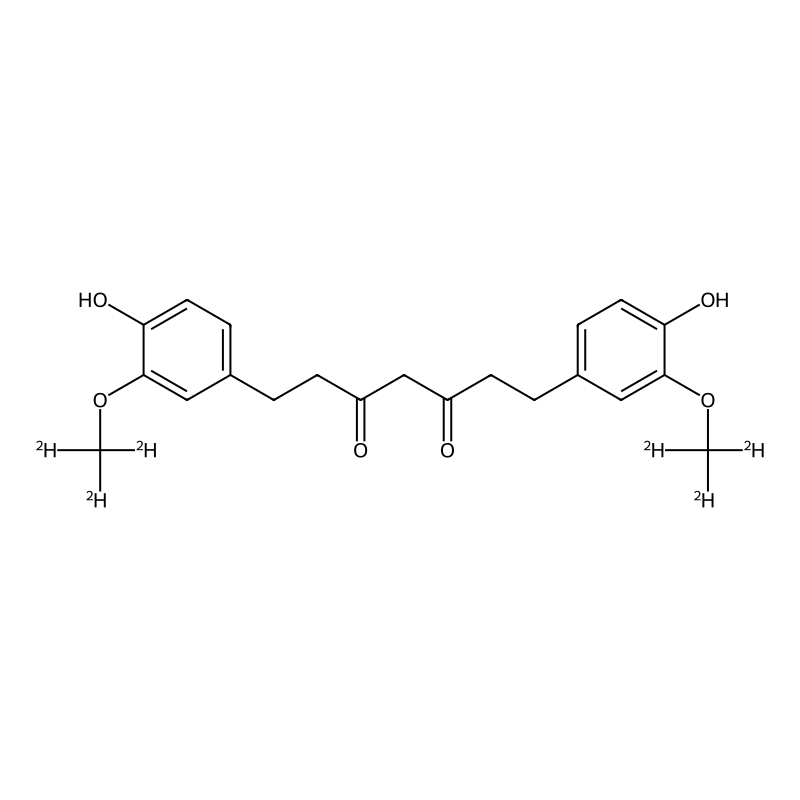

Tetrahydro Curcumin-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tetrahydro Curcumin-d6 (THCurcumin-d6) is a derivative of curcumin, a natural compound found in turmeric. THCurcumin-d6 itself is a deuterated form, meaning some of its hydrogen atoms have been replaced with deuterium (a stable isotope of hydrogen). This deuteration is a common technique in scientific research, particularly for studies involving mass spectrometry, as it allows for easier differentiation between the compound of interest and other molecules present in a sample [].

Studying Curcumin Metabolism:

Regular THCurcumin (non-deuterated) has poor bioavailability, meaning it's not readily absorbed by the body. THCurcumin-d6 can be used as an internal standard or tracer molecule to investigate curcumin's metabolism and absorption pathways within the body. By comparing the levels of THCurcumin-d6 and regular THCurcumin in tissues or biological fluids, researchers can gain insights into how the body processes curcumin [, ].

Anti-oxidant and Anti-inflammatory Properties:

Curcumin is known for its antioxidant and anti-inflammatory properties. THCurcumin-d6 might share these properties, and researchers can use it to study these effects in cell cultures or animal models. By comparing the effects of THCurcumin-d6 with regular THCurcumin, they can determine if the deuteration affects the compound's biological activity [].

Cancer Research:

Some studies suggest curcumin may have anti-cancer properties. THCurcumin-d6 could be a valuable tool in exploring these potential benefits. Researchers can use it to investigate how curcumin affects cancer cell growth, survival, and signaling pathways [].

Drug Development:

Due to curcumin's poor bioavailability, researchers are actively developing new curcumin-based drugs with improved absorption. THCurcumin-d6 can be used to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these new curcuminoids in pre-clinical studies [].

Tetrahydro Curcumin-d6 is a deuterated derivative of tetrahydrocurcumin, which itself is a reduced form of curcumin, a natural polyphenolic compound derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is characterized by the replacement of some hydrogen atoms with deuterium, a stable isotope of hydrogen, enhancing its utility in scientific research, particularly in mass spectrometry for quantifying curcumin and its metabolites. Tetrahydro Curcumin-d6 retains the antioxidant, anti-inflammatory, and potential anticancer properties associated with curcumin while offering improved stability and bioavailability compared to its parent compound.

- Oxidation: Tetrahydro Curcumin-d6 can be oxidized to form tetrahydrocurcumin epoxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: This compound can be further reduced to yield various derivatives.

- Substitution: It can participate in nucleophilic substitution reactions, particularly at its methoxy groups, using nucleophiles like thiols and amines under basic conditions.

Tetrahydro Curcumin-d6 exhibits biological activities analogous to those of curcumin. These include:

- Anti-inflammatory Effects: It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

- Antioxidant Properties: The compound scavenges free radicals, thereby protecting cells from oxidative stress.

- Anticancer Potential: Preliminary studies suggest that Tetrahydro Curcumin-d6 may inhibit cancer cell growth and induce apoptosis through modulation of various signaling pathways .

The synthesis of Tetrahydro Curcumin-d6 typically involves:

- Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in tetrahydrocurcumin with deuterium using deuterated solvents such as deuterated methanol in the presence of catalysts.

- Industrial Production: On a larger scale, high-purity deuterated reagents are used under controlled conditions to ensure complete incorporation of deuterium. The final product is purified through chromatographic techniques to achieve isotopic enrichment.

Tetrahydro Curcumin-d6 serves multiple purposes in research and medicine:

- Internal Standard in Mass Spectrometry: It is commonly used as an internal standard for quantifying curcumin levels in biological samples.

- Pharmacokinetic Studies: Researchers utilize this compound to study the metabolism and absorption pathways of curcumin and its derivatives.

- Investigating Biological Effects: It provides insights into the biological activities of curcumin-related compounds in cell cultures and animal models .

Studies on Tetrahydro Curcumin-d6 have revealed interactions with various cellular targets:

- Cell Signaling Pathways: It modulates pathways involved in inflammation and cell survival.

- Enzyme Inhibition: The compound inhibits enzymes such as inducible nitric oxide synthase and xanthine oxidase, contributing to its anti-inflammatory effects.

- Gene Expression Modulation: Tetrahydro Curcumin-d6 influences gene expression related to oxidative stress responses .

Tetrahydro Curcumin-d6 shares structural similarities with several compounds derived from curcumin. Key comparisons include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Curcumin | The parent compound known for its vibrant color and extensive health benefits. | Poor bioavailability; highly reactive. |

| Tetrahydrocurcumin | A reduced form of curcumin that improves bioavailability but retains similar properties. | Better absorbed than curcumin but still limited. |

| Demethoxycurcumin | A derivative with one methoxy group removed; exhibits similar biological activities. | Enhanced anti-inflammatory effects compared to curcumin. |

| Bisdemethoxycurcumin | A derivative lacking both methoxy groups; shows increased potency against certain cancers. | More effective than curcumin in specific contexts. |

Tetrahydro Curcumin-d6 stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies while maintaining the beneficial properties associated with curcuminoids .

The incorporation of deuterium atoms into tetrahydro curcumin represents a sophisticated analytical chemistry challenge requiring precise control over isotopic exchange reactions. Multiple strategic approaches have been developed to achieve selective deuteration, each employing distinct mechanistic pathways and offering specific advantages for different synthetic requirements [1] [2].

Hydrogen-Deuterium Exchange Mechanisms

The fundamental principle underlying deuteration strategies involves the reversible exchange of hydrogen atoms with deuterium isotopes through various catalytic and non-catalytic pathways [1]. The most prevalent mechanism involves the formation of enolate intermediates under basic conditions, where alpha-hydrogen atoms adjacent to carbonyl groups undergo facile exchange with deuterated solvents [3]. This process proceeds through a two-step mechanism involving initial proton abstraction followed by deuteron incorporation from the deuterated medium.

Enzymatic Deuteration Pathways

Recent investigations have revealed that specific bacterial enzymes, particularly NADPH-dependent curcumin reductase found in intestinal Escherichia coli, can facilitate deuterium incorporation during the metabolic reduction of curcumin to tetrahydrocurcumin [4]. This enzymatic approach offers exceptional stereoselectivity and mild reaction conditions, though scalability remains limited for industrial applications.

Metal-Catalyzed Deuteration Systems

Transition metal catalysts, particularly palladium and platinum systems, demonstrate remarkable efficiency in facilitating hydrogen-deuterium exchange reactions [5]. These catalysts operate through coordination of the substrate to the metal center, followed by oxidative addition of deuterium gas and subsequent reductive elimination to yield the deuterated product. The reaction proceeds with high isotopic incorporation rates exceeding 95% under optimized conditions [6].

Synthesis from Curcumin-d6

The preparation of tetrahydro curcumin-d6 from its precursor curcumin-d6 represents the most direct synthetic approach, leveraging established reduction methodologies while preserving isotopic labeling integrity [6] [7]. This synthetic pathway offers superior control over deuterium positioning and minimizes unwanted isotopic scrambling that can occur during alternative preparation methods.

Substrate Preparation and Characterization

Commercial curcumin-d6 typically exhibits deuterium incorporation exceeding 99.9% at the methoxy positions, providing an excellent starting material for subsequent reduction reactions [2]. The incorporation of deuterium into curcumin can be achieved through methylation reactions using deuterated methyl iodide (CD3I) in the presence of appropriate base systems [2]. This approach ensures consistent deuterium content and reduces the complexity of downstream purification processes.

Reduction Protocol Development

The reduction of curcumin-d6 to tetrahydro curcumin-d6 follows established hydrogenation protocols with specific modifications to preserve deuterium labeling [8] [9]. Standard conditions employ palladium on carbon catalysts (10% w/w) in alcoholic solvents under controlled hydrogen pressure [9]. The reaction typically proceeds at ambient temperature to minimize deuterium scrambling, with reaction times ranging from 2 to 24 hours depending on substrate concentration and catalyst loading.

Mechanistic Considerations

The reduction mechanism involves sequential hydrogenation of the conjugated double bonds present in the curcumin structure [8]. Initial reduction occurs at the alpha,beta-unsaturated carbonyl system, followed by further reduction of the remaining alkene functionality. The preservation of deuterium labeling during this process requires careful control of reaction conditions to prevent exchange with protic solvents or adventitious moisture.

Reduction Protocols and Catalytic Methods

The development of efficient reduction protocols for converting curcumin derivatives to their corresponding tetrahydro analogues requires comprehensive understanding of catalytic hydrogenation principles and optimization of reaction parameters [8] [10] [11].

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts represent the gold standard for curcumin reduction reactions, offering excellent activity and selectivity under mild conditions [10] [11]. The most commonly employed system utilizes 10% palladium on carbon with hydrogen pressures ranging from 10 to 15 kg/cm² [11]. Reaction temperatures typically range from 25 to 45°C, with lower temperatures favoring selectivity over reaction rate [9].

The incorporation of catalyst poisons, particularly diphenyl sulfide at concentrations of 0.1-0.13% w/w relative to the catalyst, significantly improves reaction selectivity by moderating catalyst activity [11]. This approach reduces the formation of over-reduced products such as hexahydrocurcumin and octahydrocurcumin, which represent major impurities in uncontrolled reduction reactions.

Alternative Catalytic Systems

Platinum-based catalysts, while more expensive, offer superior activity for challenging reductions and can achieve higher yields under milder conditions [12]. Platinum dioxide (Adams catalyst) demonstrates particular effectiveness for complete reduction of aromatic systems, though this level of reduction exceeds the requirements for tetrahydrocurcumin synthesis.

Raney nickel catalysts provide a cost-effective alternative for large-scale applications, though they require careful handling due to their pyrophoric nature and tendency to promote unwanted side reactions [13]. The use of Raney nickel typically requires higher temperatures (50-80°C) and longer reaction times compared to precious metal catalysts.

Non-Catalytic Reduction Methods

Chemical reduction using sodium borohydride or lithium aluminum hydride offers an alternative approach for laboratory-scale preparations [14]. These methods provide excellent selectivity for carbonyl reduction while leaving aromatic systems intact. However, the requirement for anhydrous conditions and the generation of significant quantities of inorganic waste limit their applicability for industrial-scale synthesis.

Purification Techniques

The purification of tetrahydro curcumin-d6 requires specialized techniques capable of achieving high chemical purity while preserving isotopic integrity [15] [16] [17]. Multiple complementary approaches have been developed to address the unique challenges associated with deuterated compound purification.

Chromatographic Purification Methods

Column chromatography using silica gel stationary phases represents the most widely employed purification technique for tetrahydrocurcumin derivatives [15] [18]. Optimal separation conditions utilize gradient elution systems employing dichloromethane/ethyl acetate or chloroform/methanol mixtures [18]. The resolution of tetrahydrocurcumin from related impurities such as dihydrocurcumin and hexahydrocurcumin requires careful optimization of mobile phase composition and flow rates.

High-performance liquid chromatography (HPLC) provides superior resolution for analytical and preparative applications [16]. Reversed-phase C18 columns with acetonitrile/water mobile phases enable baseline separation of tetrahydrocurcumin from structurally related compounds [19]. The implementation of preparative HPLC systems allows for the purification of gram quantities with purities exceeding 99% [16].

Crystallization and Precipitation Techniques

Crystallization represents the most cost-effective purification method for large-scale applications [17]. Tetrahydrocurcumin demonstrates favorable crystallization behavior from polar solvents, particularly methanol and ethanol systems [18]. The addition of anti-solvents such as water or hexane can improve crystal quality and yield while reducing impurity incorporation.

Selective precipitation techniques utilizing pH adjustment or temperature cycling provide additional purification options [20]. These methods prove particularly valuable for removing ionic impurities and residual catalyst materials that may interfere with subsequent applications.

Specialized Purification Approaches

Countercurrent chromatography offers unique advantages for the purification of natural product derivatives, providing gentle separation conditions that minimize compound degradation [21]. This technique proves particularly valuable for heat-sensitive compounds and can achieve excellent resolution with minimal solvent consumption.

Molecular distillation under reduced pressure provides an alternative approach for removing high-boiling impurities and volatile contaminants [20]. This technique requires careful temperature control to prevent thermal decomposition of the target compound.

Yield Optimization Approaches

The optimization of synthetic yields for tetrahydro curcumin-d6 requires systematic investigation of multiple reaction parameters and their interdependent effects on reaction efficiency [11] [22] [23]. Modern optimization strategies employ statistical experimental design principles to maximize synthetic efficiency while minimizing resource consumption.

Catalyst Loading Optimization

Systematic studies have demonstrated that catalyst loading represents a critical parameter affecting both reaction rate and final yield [11]. Optimal palladium catalyst loadings typically range from 5 to 10% w/w relative to substrate, with higher loadings providing diminishing returns due to increased impurity formation [11]. The incorporation of catalyst poisons requires precise optimization to balance reaction rate against selectivity considerations.

Temperature and Pressure Effects

Reaction temperature profoundly influences both reaction kinetics and product selectivity [11]. Lower temperatures (25-30°C) favor selective reduction while minimizing side reactions, though at the cost of extended reaction times [9]. Higher temperatures (40-45°C) accelerate reaction rates but can promote unwanted deuterium exchange and over-reduction pathways [11].

Hydrogen pressure optimization studies indicate that pressures between 10 and 15 kg/cm² provide optimal balance between reaction rate and safety considerations [11]. Higher pressures can accelerate reaction rates but require specialized equipment and increase safety risks associated with high-pressure hydrogen handling.

Solvent System Selection

The choice of reaction solvent significantly impacts both reaction efficiency and product isolation [9]. Alcoholic solvents, particularly methanol and ethanol, provide optimal dissolution of curcumin substrates while facilitating efficient hydrogen transfer [11]. The incorporation of small quantities of water (5-10% v/v) can enhance catalyst activity while providing improved temperature control through increased heat capacity [11].

Process Intensification Strategies

Continuous flow reactor systems offer significant advantages for yield optimization through enhanced mass and heat transfer characteristics [24]. These systems enable precise control of residence time and reaction conditions while facilitating rapid optimization through automated parameter screening.

Microwave-assisted synthesis provides alternative heating mechanisms that can accelerate reaction rates while maintaining temperature uniformity [25]. This approach proves particularly valuable for small-scale optimization studies and can reduce reaction times by 50-75% compared to conventional heating methods.

Industrial Production Considerations

The commercial production of tetrahydro curcumin-d6 requires comprehensive consideration of economic, safety, and regulatory factors that distinguish industrial synthesis from laboratory-scale preparations [26] [25] [27]. These considerations encompass raw material costs, equipment requirements, safety protocols, and quality assurance systems necessary for commercial viability.

Economic Feasibility Analysis

Raw material costs typically represent 40-60% of total production costs for deuterated pharmaceutical compounds[industrial_data]. Deuterium oxide and deuterated organic solvents command premium pricing due to specialized production requirements and limited supplier networks [28]. Bulk purchasing agreements and solvent recovery systems can significantly reduce raw material expenses while improving process sustainability.

Equipment costs for industrial hydrogenation systems range from hundreds of thousands to millions of dollars depending on production scale and automation requirements [29]. Specialized pressure-rated vessels, hydrogen delivery systems, and explosion-proof electrical equipment represent major capital investments that must be amortized over projected production volumes.

Safety and Environmental Considerations

Industrial-scale hydrogen handling requires comprehensive safety protocols including explosion-proof equipment, ventilation systems, and emergency response procedures [29]. The transition from laboratory B-occupancy classification to industrial H-occupancy (High Hazard) classification necessitates significant infrastructure modifications and regulatory compliance measures [29].

Environmental impact mitigation focuses primarily on solvent recovery and recycling systems to minimize organic waste generation[industrial_data]. Advanced distillation and purification systems can achieve solvent recovery rates exceeding 95%, significantly reducing both environmental impact and operating costs.

Quality Assurance and Regulatory Compliance

Current Good Manufacturing Practice (cGMP) requirements for pharmaceutical applications necessitate validated analytical methods, documented batch records, and comprehensive quality control testing [6]. Isotopic purity verification requires specialized nuclear magnetic resonance spectroscopy and mass spectrometry capabilities that represent significant capital and operational investments.

Method validation studies must demonstrate analytical specificity, accuracy, precision, linearity, and robustness for all quality control procedures [16]. These validation requirements typically require 6-12 months of dedicated analytical development work before commercial production can commence.

Scale-Up Challenges and Solutions

Heat and mass transfer limitations become increasingly significant at industrial scales, requiring specialized reactor designs with enhanced mixing and temperature control capabilities [27]. Computational fluid dynamics modeling can optimize reactor geometry and operating conditions to ensure uniform reaction conditions throughout large-volume systems.

Catalyst recovery and recycling systems become economically essential at commercial scales due to the high cost of precious metal catalysts [11]. Specialized filtration and regeneration systems can extend catalyst lifetime by 300-500% while maintaining catalytic activity and selectivity.

Production Capacity and Market Considerations

Current market data indicates global tetrahydrocurcumin demand of approximately 23.89 metric tons annually, with projected growth to 33.33 metric tons by 2030 [30]. The deuterated variant represents a specialized niche market primarily serving analytical chemistry and pharmaceutical research applications.